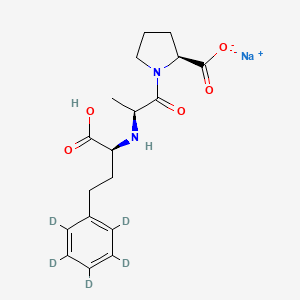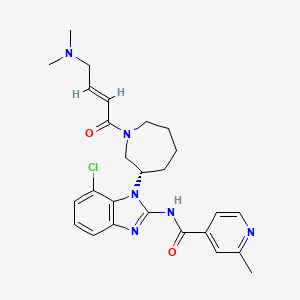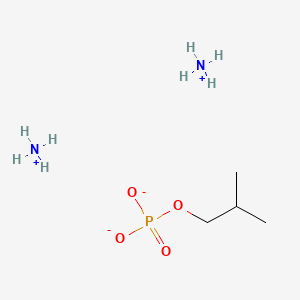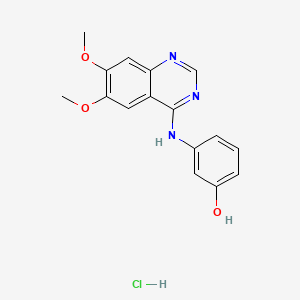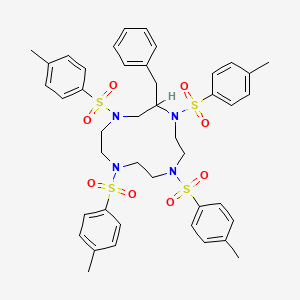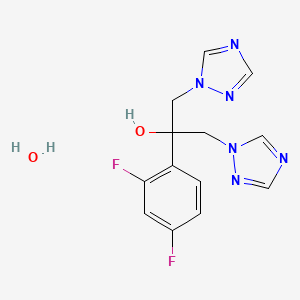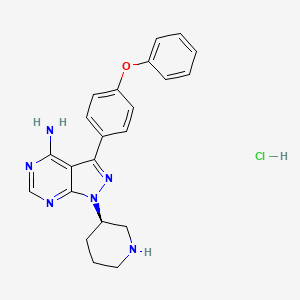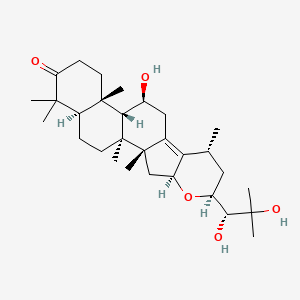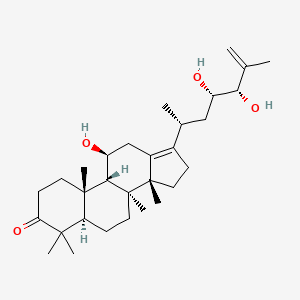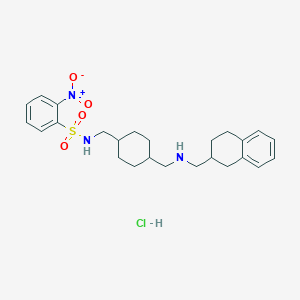
PENTAMETHYLCYCLOPENTADIENYLINDIUM (I), ELEC. GR. (99.999per cent-IN) PURATREM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PENTAMETHYLCYCLOPENTADIENYLINDIUM (I), ELEC. GR. (99.999 per cent-IN) PURATREM is a highly pure chemical compound with the molecular formula C7H8N2O and a molecular weight of 250.06. This compound is known for its high electronic grade purity, making it suitable for various advanced scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PENTAMETHYLCYCLOPENTADIENYLINDIUM (I) typically involves the reaction of indium trichloride (InCl3) with pentamethylcyclopentadiene (Cp*H) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 0°C to room temperature and a solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of PENTAMETHYLCYCLOPENTADIENYLINDIUM (I) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Advanced purification techniques such as sublimation or recrystallization are employed to achieve the desired electronic grade purity of 99.999 per cent.
Analyse Des Réactions Chimiques
Types of Reactions
PENTAMETHYLCYCLOPENTADIENYLINDIUM (I) undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form indium oxides.
Reduction: Can be reduced to lower oxidation states using strong reducing agents.
Substitution: Participates in ligand exchange reactions where the pentamethylcyclopentadienyl ligand can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often use phosphines or amines as substituting ligands.
Major Products Formed
Oxidation: Indium oxides (In2O3).
Reduction: Lower oxidation state indium compounds.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
PENTAMETHYLCYCLOPENTADIENYLINDIUM (I) is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of indium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its applications in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the production of semiconductors, thin films, and other electronic materials due to its high purity and stability.
Mécanisme D'action
The mechanism by which PENTAMETHYLCYCLOPENTADIENYLINDIUM (I) exerts its effects involves its ability to form stable complexes with various ligands. The pentamethylcyclopentadienyl ligand provides steric protection to the indium center, enhancing its stability and reactivity. The compound can interact with molecular targets through coordination bonds, influencing various chemical pathways and reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
PENTAMETHYLCYCLOPENTADIENYLINDIUM (III): Higher oxidation state, different reactivity.
TRIMETHYLCYCLOPENTADIENYLINDIUM (I): Different ligand structure, varying stability.
PENTAMETHYLCYCLOPENTADIENYLALUMINUM (I): Similar ligand but different central metal, distinct properties.
Uniqueness
PENTAMETHYLCYCLOPENTADIENYLINDIUM (I) is unique due to its high electronic grade purity and the specific steric and electronic properties imparted by the pentamethylcyclopentadienyl ligand. These characteristics make it particularly suitable for applications requiring high stability and reactivity, such as in the semiconductor industry and advanced material synthesis.
Propriétés
Numéro CAS |
102920-51-4 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
250.06 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)
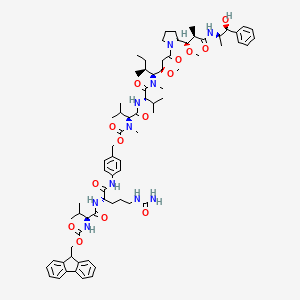
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B1139166.png)
